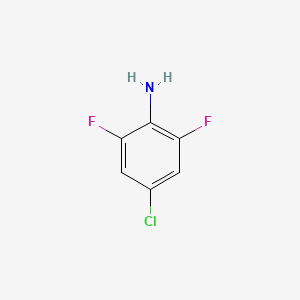

4-Chloro-2,6-Difluoroaniline

CAS No.: 69411-06-9

Cat. No.: VC2500419

Molecular Formula: C6H4ClF2N

Molecular Weight: 163.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69411-06-9 |

|---|---|

| Molecular Formula | C6H4ClF2N |

| Molecular Weight | 163.55 g/mol |

| IUPAC Name | 4-chloro-2,6-difluoroaniline |

| Standard InChI | InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |

| Standard InChI Key | AKDPHEYBBWDWCM-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)N)F)Cl |

| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)Cl |

Introduction

Chemical Identity and Structure

4-Chloro-2,6-Difluoroaniline is a halogenated aniline derivative characterized by a benzene ring with an amino group and specific halogen substitution pattern. Its fundamental identifying information is summarized in Table 1.

Table 1: Chemical Identity of 4-Chloro-2,6-Difluoroaniline

| Parameter | Information |

|---|---|

| CAS Number | 69411-06-9 |

| Molecular Formula | C₆H₄ClF₂N |

| Molecular Weight | 163.55 g/mol |

| IUPAC Name | 4-chloro-2,6-difluoroaniline |

| Synonyms | Benzenamine, 4-chloro-2,6-difluoro-; 2,6-difluoro-4-chloroaniline; 4-chloro-2,6-difluorophenylamine; 4-chloranyl-2,6-bis fluoranyl aniline |

| SMILES Notation | NC1=C(F)C=C(Cl)C=C1F |

| InChI Key | AKDPHEYBBWDWCM-UHFFFAOYSA-N |

| PubChem CID | 1512518 |

| MDL Number | MFCD03426173 |

The molecular structure features an amino group (-NH₂) attached to a benzene ring, with chlorine at position 4 and fluorine atoms at positions 2 and 6. This specific arrangement of electron-withdrawing halogen substituents significantly influences the compound's chemical reactivity and physical properties .

Physical and Chemical Properties

4-Chloro-2,6-Difluoroaniline exists as a solid at room temperature with specific physical and chemical characteristics that determine its behavior in various applications. Understanding these properties is crucial for its proper handling and utilization in synthetic processes.

Table 2: Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | White to light-colored crystalline solid |

| Melting Point | 47-50°C |

| Boiling Point | Not widely reported |

| Density | Not specifically reported for this compound |

| Solubility | Soluble in organic solvents (ethyl acetate, methylene chloride); Limited solubility in water |

| Storage Conditions | Keep in dark place, under inert atmosphere, at room temperature |

| Stability | Stable under recommended storage conditions |

The presence of electronegative fluorine and chlorine atoms affects the electron distribution within the molecule, resulting in unique chemical reactivity. These halogens withdraw electron density from the aromatic ring, influencing the nucleophilicity of the amino group and making the compound particularly useful in certain chemical transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 4-Chloro-2,6-Difluoroaniline, with the most common method involving chlorination of 2,6-difluoroaniline. Detailed synthetic procedures are essential for researchers and manufacturers working with this compound.

Synthesis from 2,6-Difluoroaniline

The primary synthetic route involves the reaction of 2,6-difluoroaniline with sulfuryl chloride in the presence of acetic acid. The general procedure includes the following steps:

-

The mixture of 2,6-difluoroaniline and sulfuryl chloride in acetic acid is heated to 80°C

-

The reaction mixture is refluxed for approximately six hours

-

After cooling, the solution is concentrated under reduced pressure

-

The residue is stirred with water and pentane

-

The solid residue is filtered and washed with water

-

This solid is then mixed with concentrated hydrochloric acid and heated at reflux for two hours

-

After cooling, the solution is carefully made slightly alkaline using aqueous sodium hydroxide

-

The product is extracted with ethyl acetate

-

The organic phase is dried over sodium sulfate and the solvent is removed

-

The crude product can be purified by distillation or recrystallization

Alternative Synthesis from Chlorofluorobenzenes

An alternative approach involves amination of appropriate chlorofluorobenzene derivatives. This method can be particularly useful when starting from different precursors:

-

A suitable chlorofluorobenzene precursor is reacted with a copper catalyst and ammonia

-

The reaction is typically conducted at elevated temperatures (150-180°C) under pressure

-

The resulting mixture is processed to isolate the desired product

-

Purification steps similar to those in the primary method are employed

Applications and Uses

4-Chloro-2,6-Difluoroaniline serves as a valuable intermediate in various chemical processes and finds applications in several fields. Its unique structure makes it particularly useful in synthetic organic chemistry.

Pharmaceutical Intermediates

The compound serves as a building block in the synthesis of pharmaceutical compounds. The specific arrangement of halogens provides a scaffold that can be further functionalized through various reactions, including:

-

Nucleophilic aromatic substitution reactions targeting the halogenated positions

-

Cross-coupling reactions utilizing the halogen substituents

Agrochemical Precursors

In agrochemical synthesis, 4-Chloro-2,6-Difluoroaniline can be used to prepare compounds with potential applications as:

-

Herbicides

-

Fungicides

-

Insecticides

The halogenated aromatic structure contributes to the bioactivity of the final products, with the amino group serving as a point for further structural elaboration .

Research Applications

As a research chemical, this compound is valuable for studying:

-

Reaction mechanisms involving halogenated aromatics

-

Structure-activity relationships in biological systems

-

Novel synthetic methodologies for preparing complex molecules

| Category | Information |

|---|---|

| GHS Hazard Classification | Acute Toxicity (Oral) - Category 4 |

| Acute Toxicity (Dermal) - Category 3 | |

| Skin Irritation - Category 2 | |

| Eye Irritation - Category 2A | |

| Acute Toxicity (Inhalation) - Category 4 | |

| Specific Target Organ Toxicity, Single Exposure - Category 3 (Respiratory) | |

| Hazard Statements | H302: Harmful if swallowed |

| H311: Toxic in contact with skin | |

| H315: Causes skin irritation | |

| H319: Causes serious eye irritation | |

| H332: Harmful if inhaled | |

| H335: May cause respiratory irritation | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280: Wear protective gloves/protective clothing/eye protection/face protection | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing | |

| Signal Word | Danger |

| Transport Classification | Hazard Class: 6.1 |

| Packing Group: III | |

| UN Number: UN2811 | |

| Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. |

Related Compounds and Comparative Analysis

Several structurally related compounds share similarities with 4-Chloro-2,6-Difluoroaniline, and understanding their relationships provides valuable context for researchers working with these materials.

Table 4: Comparison with Related Compounds

| Compound | CAS Number | Structural Relationship | Key Differences |

|---|---|---|---|

| 2,6-Difluoroaniline | 5509-65-9 | Precursor | Lacks chloro substituent at position 4 |

| 2-Chloro-4,6-Difluoroaniline | 36556-56-6 | Isomer | Chloro at position 2 instead of position 4 |

| 6-Chloro-2,4-Difluoroaniline | Not specifically given | Isomer | Different arrangement of chloro and fluoro substituents |

| 4-Bromo-2,6-Difluoroaniline | Not specifically given | Analog | Contains bromo instead of chloro at position 4 |

The different substitution patterns in these related compounds result in varying physical properties, reactivity patterns, and applications. For instance:

-

The position of the chlorine atom affects the electronic distribution and hence the reactivity of the amino group

-

The nature of the halogen (fluorine versus chlorine versus bromine) influences both physical properties and chemical behavior

-

These subtle structural differences can significantly impact the utility of these compounds in specific synthetic applications

Current Research and Analysis

Recent research on 4-Chloro-2,6-Difluoroaniline has focused on expanding its applications in various fields, particularly in pharmaceutical and agrochemical development. The compound continues to be used as a building block in the synthesis of complex molecules with potential biological activity.

Synthesis Analysis

Current synthetic approaches are focused on improving efficiency and sustainability:

-

Development of catalytic methods that operate under milder conditions

-

Exploration of more environmentally friendly solvents and reagents

-

Process optimization to increase yields and reduce waste

-

Investigation of flow chemistry techniques for continuous manufacturing

Structure-Activity Relationship Studies

The unique substitution pattern of 4-Chloro-2,6-Difluoroaniline makes it valuable in structure-activity relationship studies:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume